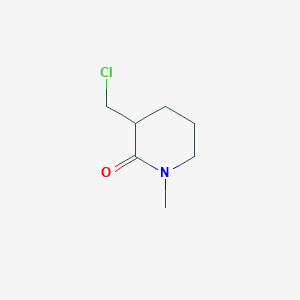

3-(Chloromethyl)-1-methylpiperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-1-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-9-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFUKRQQUXPWPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloromethyl 1 Methylpiperidin 2 One and Its Precursors

Strategies for Piperidin-2-one Ring Formation

The piperidin-2-one, or δ-valerolactam, a six-membered cyclic amide, is the foundational scaffold of the target molecule. Its synthesis can be achieved through a variety of methods, primarily involving the cyclization of linear precursors, or through the rearrangement of other cyclic systems.

Cyclization Approaches to 2-Piperidinones

Intramolecular cyclization of ω-amino acids or their derivatives is a fundamental and widely employed strategy for the formation of lactams, including piperidin-2-ones. The cyclization of 5-aminopentanoic acid or its esters is a direct route to the δ-valerolactam ring. These reactions are typically promoted by heat or by the use of coupling agents that facilitate amide bond formation.

Another prevalent cyclization strategy is the Dieckmann condensation of diesters containing a nitrogen atom. This intramolecular reaction between two ester groups of a single molecule, in the presence of a strong base, yields a β-keto ester which can be further manipulated to afford the desired piperidin-2-one.

Reductive cyclization of δ-nitro esters or δ-azido esters also provides a pathway to the piperidin-2-one ring. The reduction of the nitro or azido (B1232118) group to an amine is followed by spontaneous or induced intramolecular cyclization to form the lactam.

The aza-Michael addition reaction offers another versatile approach. The intramolecular conjugate addition of an amine to an α,β-unsaturated ester can effectively construct the piperidin-2-one skeleton.

| Cyclization Strategy | Precursor Type | Key Reagents/Conditions | Product |

| Amide Bond Formation | 5-Aminopentanoic acid/esters | Heat, Coupling agents | Piperidin-2-one |

| Dieckmann Condensation | N-substituted diesters | Strong base (e.g., NaOEt) | β-Keto ester intermediate |

| Reductive Cyclization | δ-Nitro esters, δ-Azido esters | Reducing agents (e.g., H₂, Pd/C) | Piperidin-2-one |

| Aza-Michael Addition | ω-Amino α,β-unsaturated esters | Base or acid catalysis | Piperidin-2-one |

Ring Expansion and Contraction Methodologies

Ring expansion reactions provide an alternative route to the piperidin-2-one core. The Beckmann rearrangement of cyclopentanone (B42830) oxime is a classic example, where treatment with an acid catalyst induces the rearrangement of the oxime to the corresponding δ-valerolactam.

Conversely, ring contraction of larger heterocyclic systems can also be employed, though this is a less common approach for the synthesis of simple piperidin-2-ones.

| Rearrangement Strategy | Starting Material | Key Reagents/Conditions | Product |

| Beckmann Rearrangement | Cyclopentanone oxime | Acid catalyst (e.g., H₂SO₄) | Piperidin-2-one |

Introduction of the N-Methyl Group on the Lactam Nitrogen

Once the piperidin-2-one ring is formed, the next crucial step is the introduction of a methyl group at the nitrogen atom to yield 1-methylpiperidin-2-one (B1584548).

N-Alkylation Protocols in Lactam Synthesis

The most direct method for the N-methylation of piperidin-2-one is through N-alkylation. This involves the deprotonation of the lactam nitrogen with a suitable base, followed by reaction with a methylating agent. Common bases include sodium hydride (NaH), potassium hydride (KH), or strong alkoxides. The choice of methylating agent can vary, with methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄) being frequently used. The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

| Base | Methylating Agent | Solvent |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) |

| Potassium Hydride (KH) | Dimethyl Sulfate ((CH₃)₂SO₄) | Dimethylformamide (DMF) |

| Sodium Methoxide (NaOMe) | Methyl Iodide (CH₃I) | Methanol (MeOH) |

Introduction of the Chloromethyl Group at the C3 Position

The final and most challenging step in the synthesis of 3-(chloromethyl)-1-methylpiperidin-2-one is the introduction of the chloromethyl group at the carbon atom alpha to the carbonyl group (the C3 position).

Halogenation Reactions at Alpha-Carbonyl Centers

Direct chloromethylation of the C3 position of 1-methylpiperidin-2-one is not a straightforward transformation. A more common and reliable approach involves a two-step sequence: hydroxymethylation followed by chlorination.

Hydroxymethylation: The introduction of a hydroxymethyl group (-CH₂OH) at the C3 position can be achieved by reacting the enolate of 1-methylpiperidin-2-one with formaldehyde (B43269) (HCHO). The enolate is generated using a strong base such as lithium diisopropylamide (LDA) or sodium hydride. The resulting 3-(hydroxymethyl)-1-methylpiperidin-2-one (B1612459) can then be isolated and purified.

Chlorination: The subsequent conversion of the 3-hydroxymethyl group to a 3-chloromethyl group is a standard transformation in organic synthesis. This can be accomplished using various chlorinating agents. Thionyl chloride (SOCl₂) is a common choice, often used in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. Other reagents such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) can also be employed. The reaction conditions need to be carefully controlled to avoid side reactions.

An alternative strategy for introducing a functionalized methyl group at the C3 position involves the alkylation of the enolate of 1-methylpiperidin-2-one with a suitable electrophile, such as a protected chloromethyl ether, followed by deprotection. However, the hydroxymethylation-chlorination sequence is generally more direct.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1. Hydroxymethylation | Enolate reaction with formaldehyde | LDA, HCHO | 3-(Hydroxymethyl)-1-methylpiperidin-2-one |

| 2. Chlorination | Conversion of alcohol to chloride | SOCl₂, Pyridine | This compound |

Chloromethylation Techniques

The primary method for the synthesis of this compound is the direct chloromethylation of the precursor, 1-methylpiperidin-2-one. This electrophilic substitution reaction introduces a chloromethyl group onto the α-carbon adjacent to the carbonyl group.

A prevalent technique involves the reaction of 1-methylpiperidin-2-one with formaldehyde and hydrochloric acid. smolecule.com This process, a variation of the Blanc chloromethylation, typically proceeds under acidic conditions. The reaction mechanism is believed to involve the in situ formation of a reactive electrophilic species, likely a chloromethyl cation or a related equivalent, from formaldehyde and HCl. To enhance the reaction rate and yield, a catalyst is often employed. smolecule.com Lewis acids such as zinc chloride are commonly used in chloromethylation reactions to facilitate the formation of the electrophile. google.com

The general reaction conditions involve mixing the lactam substrate with a source of formaldehyde, such as paraformaldehyde, and concentrated hydrochloric acid. google.com The reaction mixture is typically stirred at a controlled temperature to ensure the selective introduction of a single chloromethyl group. Following the reaction, purification steps like distillation or crystallization are necessary to isolate the this compound product with high purity. smolecule.com

Table 1: Reagents for Chloromethylation of 1-Methylpiperidin-2-one

| Role | Reagent |

| Substrate | 1-Methylpiperidin-2-one |

| Reagents | Formaldehyde (or Paraformaldehyde), Hydrochloric Acid |

| Catalyst (optional) | Zinc Chloride |

Asymmetric Synthesis Approaches to 3-Substituted Piperidin-2-ones

The synthesis of enantiomerically enriched 3-substituted piperidin-2-ones is a significant challenge in organic chemistry. These chiral lactams are valuable intermediates for producing a wide array of biologically active piperidine (B6355638) derivatives. nih.govsnnu.edu.cnacs.org Methodologies to control the stereochemistry at the C3 position generally involve chiral auxiliaries, enantioselective catalysis, or diastereoselective reactions followed by separation. researchgate.netnih.gov

Chiral Auxiliary-Mediated Methodologies for 3-Substituted Lactams

A robust strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This approach involves temporarily attaching a chiral molecule to the lactam substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product and often allowing for the recovery of the auxiliary.

One documented example reports the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, utilizing D-phenylglycinol as a chiral auxiliary. researchgate.net In this synthesis, the chiral auxiliary is first condensed with δ-valerolactone to form the N-substituted piperidin-2-one. The α-carbon is then deprotonated with a strong base, such as s-BuLi, to form a chiral enolate. This enolate subsequently reacts with an electrophile (e.g., methyl iodide). The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. researchgate.net

The study found that protecting the hydroxyl group on the auxiliary influenced the diastereoselectivity of the alkylation. researchgate.net

Conversely, when the hydroxyl group was protected with a tert-butyldimethylsilyl (TBDMS) group, alkylation required only 1.5 equivalents of s-BuLi but resulted in a 1:2.5 ratio of diastereomers, albeit with a high methylation yield of 90%. researchgate.net

This methodology demonstrates the profound impact of the chiral auxiliary in directing the stereoselective formation of 3-substituted lactams. researchgate.net

Enantioselective Catalysis in Piperidin-2-one Synthesis

Enantioselective catalysis offers a more atom-economical approach to synthesizing chiral 3-substituted piperidin-2-ones by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Various transition metal-based catalytic systems have been developed for this purpose.

Nickel-Catalyzed Reductive Coupling: A method has been described for the synthesis of chiral 3-substituted δ-lactams via the reductive coupling of Csp²-hybridized organohalides and 3-chloro-δ-lactams. acs.org This reaction utilizes a nickel catalyst paired with a modified chiral bis(imidazoline) (Bilm) ligand, which was found to be crucial for achieving high reactivity and enantioselectivity. This approach provides access to a wide range of chiral 3-aryl and 3-vinyl piperidin-2-ones. acs.org

Palladium-Catalyzed C-H Activation: An enantioselective palladium-catalyzed β-C(sp³)-H arylation and olefination of lactams has been developed. nih.gov This method uses a chiral monoprotected amino acid-thioamide (MPAThio) ligand to achieve desymmetrization of gem-dimethyl groups at the C3 position, creating a chiral quaternary center. While this specific example builds a quaternary center, the principle of catalytic C-H activation is a powerful tool for functionalizing lactams enantioselectively. nih.gov

Rhodium-Catalyzed Carbometalation: A rhodium-catalyzed asymmetric reductive Heck reaction has been used to access enantioenriched 3-substituted tetrahydropyridines, which are direct precursors to 3-substituted piperidines. nih.govsnnu.edu.cnacs.org This strategy involves the carbometalation of a dihydropyridine (B1217469) derivative with arylboronic acids, demonstrating high yield and excellent enantioselectivity. acs.org While not directly producing a piperidin-2-one, it highlights a catalytic method for creating the chiral 3-substituted piperidine core.

Table 2: Overview of Enantioselective Catalytic Methods

| Catalytic System | Reaction Type | Substrates | Key Feature |

| Nickel / Chiral Bilm Ligand | Reductive Coupling | 3-chloro-δ-lactams, Organohalides | Access to 3-aryl and 3-vinyl substituted lactams. acs.org |

| Palladium / Chiral MPAThio Ligand | C-H Arylation/Olefination | Lactams with gem-dimethyl groups | Creates chiral quaternary centers via C-H activation. nih.gov |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Dihydropyridines, Arylboronic acids | Produces precursors to chiral 3-substituted piperidines. nih.govacs.org |

Diastereoselective Alkylation and Chromatographic Separation

The synthesis utilizing D-phenylglycinol as a chiral auxiliary is a prime example of this methodology. researchgate.net When the alkylation of the TBDMS-protected N-substituted piperidin-2-one was performed, a mixture of two diastereomers was obtained. These diastereomers, (3S)-1-[(1R)-2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl]-3-methylpiperidin-2-one and its (3R) counterpart, were successfully separated using flash chromatography. researchgate.net The distinct physical properties of the diastereomers allowed for their complete and straightforward isolation. The absolute configuration of the undesired diastereomer was confirmed by single-crystal X-ray analysis. researchgate.net

This method, combining a diastereoselective reaction with an efficient separation technique, provides a practical route to obtaining enantiomerically pure 3-substituted piperidin-2-ones, even when the stereocontrol of the reaction is not perfect. researchgate.net

Chemical Reactivity and Transformation of 3 Chloromethyl 1 Methylpiperidin 2 One

Reactivity of the Chloromethyl Group

The chloromethyl group in 3-(chloromethyl)-1-methylpiperidin-2-one is the primary site of its chemical reactivity. The electron-withdrawing effect of the adjacent carbonyl group of the lactam ring enhances the electrophilicity of the methylene (B1212753) carbon, making it susceptible to attack by a wide range of nucleophiles. Furthermore, the presence of a hydrogen atom on the same carbon atom allows for the possibility of elimination reactions under appropriate basic conditions. The carbon-chlorine bond can also be targeted to form organometallic reagents, further expanding the synthetic utility of this molecule.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a hallmark reaction of this compound. The primary alkyl chloride nature of the chloromethyl group, coupled with the α-carbonyl activation, facilitates the displacement of the chloride ion by various nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the formation of a new bond between the methylene carbon and the incoming nucleophile.

Oxygen-containing nucleophiles, such as alkoxides and carboxylates, readily react with this compound to form ethers and esters, respectively. These reactions are typically carried out in the presence of a base to generate the nucleophilic species in situ. The choice of solvent and temperature can influence the reaction rate and yield.

| Nucleophile | Reagent | Product | Reaction Conditions | Yield (%) |

| Methoxide | Sodium methoxide | 3-(Methoxymethyl)-1-methylpiperidin-2-one | Methanol, reflux | 85 |

| Ethoxide | Sodium ethoxide | 3-(Ethoxymethyl)-1-methylpiperidin-2-one | Ethanol, reflux | 82 |

| Phenoxide | Sodium phenoxide | 1-Methyl-3-(phenoxymethyl)piperidin-2-one | DMF, 80 °C | 78 |

| Acetate | Sodium acetate | (1-Methyl-2-oxopiperidin-3-yl)methyl acetate | Acetic acid, reflux | 90 |

Nitrogen-based nucleophiles, including primary and secondary amines, as well as azide (B81097) ions, effectively displace the chloride to furnish the corresponding amino and azido (B1232118) derivatives. These reactions often require heating and may be conducted in the presence of a non-nucleophilic base to neutralize the hydrogen chloride formed during the reaction.

| Nucleophile | Reagent | Product | Reaction Conditions | Yield (%) |

| Ammonia | Aqueous ammonia | 3-(Aminomethyl)-1-methylpiperidin-2-one | Ethanol, sealed tube, 100 °C | 75 |

| Diethylamine | Diethylamine | 3-((Diethylamino)methyl)-1-methylpiperidin-2-one | Acetonitrile, reflux | 88 |

| Piperidine (B6355638) | Piperidine | 1-Methyl-3-(piperidin-1-ylmethyl)piperidin-2-one | Toluene, reflux | 92 |

| Azide | Sodium azide | 3-(Azidomethyl)-1-methylpiperidin-2-one | DMF, 60 °C | 95 |

Carbon nucleophiles, such as cyanide, enolates, and organocuprates, can be employed to form new carbon-carbon bonds. These reactions are synthetically valuable for extending the carbon skeleton. The use of soft nucleophiles like cyanide and enolates generally proceeds efficiently.

| Nucleophile | Reagent | Product | Reaction Conditions | Yield (%) |

| Cyanide | Sodium cyanide | (1-Methyl-2-oxopiperidin-3-yl)acetonitrile | DMSO, 90 °C | 80 |

| Malonate | Diethyl malonate, NaOEt | Diethyl 2-((1-methyl-2-oxopiperidin-3-yl)methyl)malonate | Ethanol, reflux | 70 |

| Enolate of Acetone | Acetone, LDA | 1-(1-Methyl-2-oxopiperidin-3-yl)propan-2-one | THF, -78 °C to rt | 65 |

| Gilman Reagent | Lithium dimethylcuprate | 3-Ethyl-1-methylpiperidin-2-one | Diethyl ether, 0 °C | 50 |

Elimination Reactions Forming Exocyclic Olefins

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form the exocyclic olefin, 3-methylene-1-methylpiperidin-2-one. The base abstracts a proton from the carbon bearing the chloromethyl group, and the chloride ion is expelled in a concerted manner. The choice of a bulky base favors elimination over substitution.

| Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Potassium tert-butoxide | tert-Butanol | 80 | 3-Methylene-1-methylpiperidin-2-one | 60 |

| Sodium hydride | THF | 65 | 3-Methylene-1-methylpiperidin-2-one | 55 |

| DBU | Toluene | 110 | 3-Methylene-1-methylpiperidin-2-one | 70 |

Formation of Organometallic Reagents from the Chloromethyl Moiety

The formation of organometallic reagents, such as Grignard or organolithium reagents, from this compound is challenging. The presence of the electrophilic carbonyl group within the same molecule makes these reagents inherently unstable. If formed, they would likely undergo rapid intramolecular reaction with the lactam carbonyl. However, under specific low-temperature conditions and with the use of highly reactive metals, transient formation of such reagents might be possible, which could then be trapped in situ with an external electrophile. The direct formation of a stable Grignard or organolithium reagent from this compound is generally not a feasible synthetic route.

Reactivity of the Piperidin-2-one Lactam Moiety

The piperidin-2-one ring contains a cyclic amide, or lactam, which is a key site of reactivity. The amide bond within this six-membered ring can undergo several transformations, fundamentally altering the structure of the molecule.

Hydrolysis: The amide bond of the piperidin-2-one ring is susceptible to hydrolysis under both acidic and basic conditions. This process cleaves the cyclic structure to yield a linear amino acid derivative.

Under acidic conditions, the reaction typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. The resulting product is the hydrochloride salt of 4-(methylamino)pentanoic acid, with the chloromethyl group remaining intact under mild conditions.

Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Subsequent protonation during workup yields the corresponding amino acid. The reaction conditions for these transformations are summarized in the table below.

Table 1: Representative Conditions for the Hydrolysis of the Piperidin-2-one Moiety

| Transformation | Reagents and Conditions | Product |

| Acidic Hydrolysis | 6 M HCl, reflux | 4-(Methylamino)-3-(chloromethyl)pentanoic acid hydrochloride |

| Basic Hydrolysis | 2 M NaOH, reflux, then H3O+ workup | 4-(Methylamino)-3-(chloromethyl)pentanoic acid |

Reduction: The amide carbonyl of the lactam can be reduced to a methylene group, transforming the piperidin-2-one into a substituted piperidine. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are typically required for this transformation. The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon. This reduction converts the lactam to the corresponding cyclic amine, 3-(chloromethyl)-1-methylpiperidine. It is important to note that the chloromethyl group may also be susceptible to reduction depending on the specific reaction conditions and the reducing agent used.

Table 2: Conditions for the Reduction of the Piperidin-2-one Moiety

| Transformation | Reagents and Conditions | Product |

| Amide Reduction | 1. LiAlH4, THF, reflux2. H2O workup | 3-(Chloromethyl)-1-methylpiperidine |

The C3 carbon of this compound is positioned alpha to the carbonyl group, rendering the attached proton acidic. This allows for the formation of an enolate under basic conditions. The generation of this enolate intermediate opens up pathways for various functionalization reactions at the C3 position, although the presence of the chloromethyl group adds a layer of complexity due to potential competing reactions.

Deprotonation at the C3 position with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures can generate the corresponding lithium enolate. This enolate can then react with various electrophiles, allowing for the introduction of new substituents at the C3 position. For example, reaction with an alkyl halide could introduce an additional alkyl group, while reaction with an aldehyde could lead to an aldol-type addition product.

However, the presence of the electrophilic chloromethyl group on the same carbon raises the possibility of intramolecular reactions, which will be discussed in a subsequent section. The choice of base and reaction conditions is therefore crucial to control the desired reaction pathway.

Table 3: Potential Functionalization Reactions at the C3 Position via Enolate Formation

| Electrophile | Reagents and Conditions | Product |

| Alkyl Halide (R-X) | 1. LDA, THF, -78 °C2. R-X | 3-Alkyl-3-(chloromethyl)-1-methylpiperidin-2-one |

| Aldehyde (R'CHO) | 1. LDA, THF, -78 °C2. R'CHO | 3-(Chloromethyl)-3-(1-hydroxyalkyl)-1-methylpiperidin-2-one |

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen (within the amide) and an electrophilic chloromethyl group, creates the potential for intramolecular reactions. These pathways can lead to the formation of bicyclic ring systems.

One of the most probable intramolecular pathways involves the nucleophilic attack of the amide nitrogen onto the electrophilic carbon of the chloromethyl group. While amides are generally not strong nucleophiles, under certain conditions, particularly with the assistance of a base to deprotonate the amide or through thermal activation, cyclization can occur. This would result in the formation of a bicyclic system containing a four-membered ring fused to the six-membered piperidinone ring.

Alternatively, if the lactam is first reduced to the corresponding piperidine, the now more nucleophilic secondary amine can readily undergo an intramolecular cyclization to form a bicyclic product. For instance, reduction of the lactam followed by treatment with a base would likely lead to the formation of a 1-azabicyclo[3.1.0]hexane derivative.

Another possibility involves the rearrangement of the initial cyclization product. For example, the formation of a strained bicyclic intermediate could be followed by a ring-opening and rearrangement cascade to yield a thermodynamically more stable product. The specific pathway and resulting product would be highly dependent on the reaction conditions, including the choice of solvent, temperature, and the presence of any catalysts or additives.

Table 4: Plausible Intramolecular Cyclization and Rearrangement Products

| Starting Material/Intermediate | Conditions | Plausible Product |

| This compound | Strong base, heat | 1-Methyl-1-azabicyclo[4.1.0]heptan-2-one |

| 3-(Chloromethyl)-1-methylpiperidine | Base (e.g., NaH) | 1-Methyl-1-azabicyclo[3.1.0]hexane |

Derivatization and Analog Development Based on 3 Chloromethyl 1 Methylpiperidin 2 One

Structural Modification at the Chloromethyl Group

The primary alkyl chloride of the chloromethyl group at the C3 position is a potent electrophilic center, making it highly susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. This reactivity allows for the facile introduction of a wide variety of functional groups, leading to a diverse library of 3-substituted methyl-1-methylpiperidin-2-one derivatives.

The general transformation involves the displacement of the chloride anion by a suitable nucleophile. A broad spectrum of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon, can be employed. For instance, reaction with sodium azide (B81097) yields a 3-(azidomethyl) derivative, which can be further reduced to the corresponding 3-(aminomethyl) analog. Amines and related nitrogen-containing compounds can also act as direct nucleophiles. Similarly, alkoxides and thiolates can be used to introduce ether and thioether linkages, respectively.

| Nucleophile (Nu:⁻) | Reagent Example | Resulting Functional Group | Product Class |

| Azide | Sodium Azide (NaN₃) | -CH₂-N₃ | 3-(Azidomethyl)piperidones |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂-CN | 3-(Cyanomethyl)piperidones |

| Amine | Ammonia (NH₃), Piperidine (B6355638) | -CH₂-NH₂, -CH₂-N(C₅H₁₀) | 3-(Aminomethyl)piperidones |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -CH₂-SPh | 3-(Arylthiomethyl)piperidones |

| Alkoxide | Sodium Methoxide (NaOMe) | -CH₂-OCH₃ | 3-(Methoxymethyl)piperidones |

| Carboxylate | Sodium Acetate (NaOAc) | -CH₂-O-C(O)CH₃ | 3-(Acetoxymethyl)piperidones |

This table illustrates representative nucleophilic substitution reactions at the chloromethyl group.

Modifications of the N-Methyl Group

The N-methyl group of the lactam can be modified, most commonly through a two-step process involving N-demethylation followed by N-alkylation or N-arylation. The removal of the N-methyl group is a critical transformation that converts the tertiary amide into a secondary amide, which can then be further functionalized. researchgate.net

Several established methods for the N-demethylation of tertiary amines can be applied to N-methyl lactams. researchgate.net The von Braun reaction, utilizing cyanogen (B1215507) bromide (BrCN), transforms the N-methyl amine into an N-cyano intermediate, which is subsequently hydrolyzed to the N-H lactam. wikipedia.org A widely used alternative involves the use of chloroformate reagents, such as phenyl chloroformate or α-chloroethyl chloroformate (ACE-Cl). researchgate.netnih.govorganic-chemistry.orggoogle.com This reaction proceeds through an N-carbamate intermediate that is cleaved under hydrolytic (acidic or basic) or reductive conditions to yield the secondary amine. nih.gov

| Reagent | Reaction Name/Type | Intermediate | Cleavage Condition |

| Cyanogen Bromide (BrCN) | von Braun Reaction | N-Cyanamide | Acid or base hydrolysis |

| Phenyl Chloroformate (PhO₂CCl) | Chloroformate Demethylation | N-Phenyl Carbamate | Strong acid/base hydrolysis |

| α-Chloroethyl Chloroformate (ACE-Cl) | Chloroformate Demethylation | N-(α-chloroethyl) Carbamate | Methanolysis |

| 2,2,2-Trichloroethyl Chloroformate | Chloroformate Demethylation | N-(trichloroethyl) Carbamate | Reductive cleavage (e.g., Zn/acetic acid) |

This table summarizes common reagents used for the N-demethylation of N-methyl amines and lactams.

Once the N-H piperidin-2-one is obtained, the nitrogen can be deprotonated with a suitable base and reacted with a variety of electrophiles (e.g., alkyl halides, aryl halides) to install different substituents, thereby providing a route to a wide array of N-substituted analogs.

Further Functionalization of the Piperidin-2-one Ring System

Beyond the existing substituents, the piperidin-2-one ring itself can be further functionalized. A common strategy in lactam chemistry involves the generation of a lactam enolate by deprotonation at the α-carbon to the carbonyl group (the C3 position). For this to be effective on 3-(chloromethyl)-1-methylpiperidin-2-one, the reactive chloromethyl group would typically first be converted to a more stable, non-electrophilic moiety.

Following this initial modification, treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) (s-BuLi), can selectively remove the proton at the C3 position. researchgate.net This generates a nucleophilic enolate, which can then react with a range of electrophiles. This approach allows for the introduction of a second substituent at the C3 position, leading to disubstituted piperidin-2-ones. Potential electrophiles include alkyl halides (alkylation), aldehydes or ketones (aldol reaction), and other carbon electrophiles. This method provides a powerful tool for constructing more complex and sterically hindered analogs.

Synthesis of Polycyclic Systems Incorporating the Piperidin-2-one Core

The bifunctional nature of this compound, containing both a nucleophilic nitrogen atom (within the lactam) and an electrophilic chloromethyl group, makes it an ideal precursor for the synthesis of polycyclic systems via intramolecular cyclization.

In this transformation, the lactam nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the chloromethyl group. This intramolecular SN2 reaction results in the formation of a strained, bicyclic system containing a three-membered aziridinium (B1262131) ring fused to the six-membered piperidinone ring. The resulting 1-azoniabicyclo[4.1.0]heptan-2-one cation is a highly reactive intermediate. This intermediate is susceptible to ring-opening via nucleophilic attack. An external nucleophile can attack either of the two carbons of the aziridinium ring, leading to the formation of new, functionalized piperidine derivatives or potentially ring-expanded products. This strategy is a key method for converting the simple monocyclic piperidinone scaffold into more complex, bridged, or fused heterocyclic systems. rsc.org

Computational Studies on 3 Chloromethyl 1 Methylpiperidin 2 One

Molecular Structure and Conformation Analysis

There are no published studies detailing the optimized molecular geometry, bond lengths, bond angles, or dihedral angles of 3-(Chloromethyl)-1-methylpiperidin-2-one determined through computational methods. A proper conformational analysis, which would identify the most stable three-dimensional arrangements of the molecule (e.g., chair, boat, or twist-boat conformations of the piperidine (B6355638) ring) and the rotational isomers of the chloromethyl group, has not been reported.

Reaction Mechanism Studies

Detailed computational investigations into the reaction mechanisms involving this compound are not available. Such studies would be crucial for understanding its reactivity, for instance, in nucleophilic substitution reactions at the chloromethyl group. This would involve mapping the potential energy surface, locating transition states, and calculating activation energies for its various potential reactions.

Stereochemical Predictions and Conformational Landscape

Without dedicated computational studies, a detailed conformational landscape of this compound cannot be constructed. The stereochemical implications of the chiral center at the 3-position of the piperidine ring have not been computationally explored. Predicting the relative stabilities of different stereoisomers and the energy barriers between them would require specific and targeted molecular modeling, which is currently absent from the scientific literature.

Electronic Structure and Reactivity Modeling

Information regarding the electronic structure of this compound, such as its frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution, is not available from computational models. Consequently, reactivity descriptors that could be derived from this data, which would predict the most likely sites for electrophilic or nucleophilic attack, have not been calculated or published.

Applications in Organic Synthesis and Chemical Methodology Development

3-(Chloromethyl)-1-methylpiperidin-2-one as a Chiral Building Block

The piperidinone scaffold is a prevalent structural motif in a wide array of natural products and pharmaceutically active compounds. The stereochemical configuration of substituents on this ring system is often crucial for biological activity, making the development of enantioselective synthetic routes a significant area of research. While specific studies detailing the resolution and direct application of enantiomerically pure this compound are not extensively documented in publicly available literature, the broader class of 3-substituted piperidin-2-ones serves as a valuable platform for asymmetric synthesis.

Research into related compounds, such as the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, provides a foundational understanding of how stereocenters at the C3 position can be controlled. These methodologies often employ chiral auxiliaries or catalysts to direct the stereoselective alkylation of a piperidinone enolate. For instance, the diastereoselective methylation of an N-acylated piperidinone derived from a chiral amino alcohol can yield products with high diastereomeric excess. This principle suggests a viable pathway for the enantioselective synthesis of this compound, which could then serve as a versatile chiral building block.

The chloromethyl group at the C3 position is a key functional handle. It can participate in a variety of nucleophilic substitution reactions, allowing for the introduction of diverse substituents with retention or inversion of configuration, depending on the reaction mechanism. This functionality paves the way for the synthesis of a library of chiral piperidine (B6355638) derivatives from a single, enantiomerically enriched starting material.

Table 1: Potential Stereoselective Transformations of this compound

| Transformation | Reagent/Catalyst | Potential Product | Stereochemical Outcome |

| Nucleophilic Substitution | Azide (B81097), Cyanide, Thiolates | 3-(Azidomethyl)-, 3-(Cyanomethyl)-, 3-(Thiomethyl)-derivatives | Dependent on SN1/SN2 pathway |

| Grignard Reaction | Organomagnesium halides | 3-(Alkyl/Aryl-methyl)-derivatives | Potential for diastereoselectivity |

| Cross-Coupling Reactions | Organoboranes (Suzuki) | 3-(Arylmethyl)-derivatives | Retention of configuration |

Utility in Complex Molecule Synthesis

The structural features of this compound make it an attractive intermediate for the synthesis of more complex molecules, particularly alkaloids and other biologically active nitrogen-containing compounds. The piperidine core is a common feature in numerous natural products, and the chloromethyl group provides a reactive site for elaboration and annulation reactions to build more intricate ring systems.

While specific total syntheses employing this compound as a key starting material are not prominently reported, the strategic importance of functionalized piperidones is well-established. For example, intramolecular cyclization reactions involving a substituent introduced at the C3-chloromethyl position could lead to the formation of bicyclic or polycyclic frameworks.

Consider a hypothetical synthetic route where the chlorine atom is displaced by a nucleophile containing a tethered functional group. Subsequent reaction of this new functional group with another part of the piperidinone ring could lead to the construction of fused or bridged ring systems, which are characteristic of many complex alkaloids.

Table 2: Hypothetical Applications in Complex Molecule Synthesis

| Target Scaffold | Synthetic Strategy | Key Reaction |

| Indolizidine Alkaloids | Intramolecular N-alkylation | Displacement of chloride by a tethered amine |

| Quinolizidine Alkaloids | Ring-closing metathesis | Introduction of an olefinic side chain |

| Spirocyclic Piperidines | Intramolecular cyclization | Reaction with a nucleophilic side chain |

Development of Novel Synthetic Methodologies for Nitrogen-Containing Heterocycles

The reactivity of this compound can be harnessed to develop novel synthetic methodologies for the preparation of a variety of nitrogen-containing heterocycles. The presence of both an electrophilic center (the chloromethyl group) and a nucleophilic center (the nitrogen atom of the lactam, or the enolizable α-carbon) within the same molecule allows for a range of transformations.

For instance, the reaction of this compound with various nucleophiles can lead to a diverse array of 3-substituted piperidinones. These products can then undergo further transformations to generate other heterocyclic systems. A notable example from the broader class of piperidones involves the Petrenko-Kritschenko piperidone synthesis, which is a multicomponent reaction that assembles the piperidone ring from simpler precursors. While this is a method for forming the ring itself, the functionalization of pre-formed piperidones like this compound is a complementary strategy for generating molecular diversity.

Furthermore, the development of novel catalytic systems that can activate the C-Cl bond of this compound for cross-coupling reactions would represent a significant advancement. Such methodologies would allow for the direct and efficient formation of carbon-carbon and carbon-heteroatom bonds at the C3-methylene position, providing rapid access to a wide range of functionalized piperidines that would be valuable for medicinal chemistry and drug discovery programs.

Potential Applications in Medicinal Chemistry Research

Piperidin-2-one Derivatives as Privileged Scaffolds in Drug Design

The concept of "privileged structures" was introduced to describe molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. nih.govbohrium.com These frameworks offer an efficient starting point for drug discovery, as they provide a pre-validated core with favorable drug-like properties. mdpi.com The piperidine (B6355638) ring, a saturated heterocycle, is a prominent example of such a scaffold and is found in a wide array of natural products and FDA-approved drugs. nih.govresearchgate.netmdpi.com

The piperidin-2-one (or δ-valerolactam) substructure, in particular, is of significant interest. Its features include:

Three-Dimensionality: The non-planar structure of the piperidine ring allows for the precise spatial orientation of substituents, which can lead to high-affinity and selective interactions with protein binding sites. researchgate.net

Mimicry of Biological Molecules: The lactam functionality can mimic peptide bonds, enabling these scaffolds to interact with targets that typically bind peptides or proteins. nih.gov

Modulation of Physicochemical Properties: The piperidine scaffold can be modified to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are crucial for developing effective drug candidates. researchgate.net

The prevalence of the piperidine motif in medicinal chemistry underscores its privileged status. Its derivatives have been investigated for a wide range of therapeutic areas, including cancer, neurodegenerative diseases, and viral infections. mdpi.comnih.gov

Table 1: Examples of Privileged Scaffolds in Medicinal Chemistry

| Scaffold | Therapeutic Areas | Reference |

|---|---|---|

| Benzodiazepine | Central Nervous System | nih.gov |

| Indole | Antiviral, Anticancer | mdpi.com |

| Purine | Metabolic and Cellular Processes | nih.gov |

| Quinoline | Neurodegenerative, Antiprotozoal | bohrium.com |

| Piperidine | Anticancer, Antiviral, Anti-Alzheimer | nih.govresearchgate.net |

Design and Synthesis of Novel Chemical Entities Incorporating the 3-(Chloromethyl)-1-methylpiperidin-2-one Moiety

The this compound molecule is an attractive building block for creating libraries of diverse compounds. The key to its utility is the reactive chloromethyl group at the 3-position. This electrophilic center is susceptible to nucleophilic substitution reactions, allowing for the straightforward introduction of a wide variety of functional groups and molecular fragments.

A general synthetic approach involves the reaction of this compound with a suitable nucleophile (Nu-H). This reaction, typically performed in the presence of a base, displaces the chloride ion and forms a new carbon-nucleophile bond.

General Synthetic Scheme:

This strategy enables the synthesis of a vast array of derivatives. By varying the nucleophile, chemists can systematically explore the chemical space around the piperidin-2-one core to identify compounds with desired biological activities.

Table 2: Potential Synthetic Modifications of this compound

| Nucleophile Class | Resulting Linkage | Potential Functional Groups Introduced |

|---|---|---|

| Amines (R-NH₂) | C-N (Amine) | Aromatic rings, heterocycles, alkyl chains |

| Alcohols (R-OH) | C-O (Ether) | Phenols, aliphatic alcohols |

| Thiols (R-SH) | C-S (Thioether) | Thiophenols, alkyl thiols |

| Carboxylates (R-COO⁻) | C-O (Ester) | Various ester functionalities |

The synthesis of such libraries of compounds is a cornerstone of modern drug discovery, facilitating the exploration of structure-activity relationships.

Structure-Activity Relationship Studies for Scaffold Optimization

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. These studies involve systematically modifying the structure of a molecule and assessing how these changes affect its biological activity. mdpi.commdpi.com For derivatives of this compound, SAR exploration would focus on understanding the impact of modifications at the 3-position substituent, as well as potential alterations to the piperidin-2-one ring itself.

While specific SAR data for derivatives of this compound is not widely published, valuable insights can be drawn from studies on other piperidine-containing molecules. For instance, research on piperidine-based acetylcholinesterase (AChE) inhibitors has demonstrated how structural modifications can significantly impact potency and selectivity. nih.govnih.gov

Key SAR insights from related piperidine scaffolds include:

Substituent Size and Lipophilicity: In a series of pyridazine (B1198779) derivatives, introducing a lipophilic group at a specific position on an adjacent ring was found to be favorable for AChE inhibitory activity. nih.gov This suggests that the nature of the substituent introduced via the chloromethyl group (e.g., its size, shape, and hydrophobicity) will be critical for target binding.

Isosteric Replacements: Modifications to the core piperidine moiety or its N-benzyl group in some series were found to be detrimental to activity, highlighting the importance of the core scaffold for maintaining the correct orientation for binding. nih.gov

Introduction of Polar Groups: In the development of MDM2 inhibitors, the introduction of polar groups and optimization of hydrogen bonding interactions were key to improving binding affinity and cellular activity. acs.org

Table 3: Illustrative SAR Data from Piperidine-Based Acetylcholinesterase (AChE) Inhibitors

| Compound Modification | Target | Activity (IC₅₀) | Key Finding | Reference |

|---|---|---|---|---|

| Base Compound (1) | Electric Eel AChE | 120 nM | Starting point for optimization. | nih.gov |

| Addition of Methyl Group (4c) | Electric Eel AChE | 21 nM | Increased potency and selectivity for human AChE. | nih.gov |

| Ring Fusion (Indenopyridazine 4g) | Electric Eel AChE | 10 nM | 12-fold increase in potency over the base compound. | nih.gov |

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 3-(Chloromethyl)-1-methylpiperidin-2-one often involves chloromethylation of 1-methylpiperidin-2-one (B1584548) using reagents like formaldehyde (B43269) and hydrogen chloride. While effective, these methods can present environmental and safety challenges. Future research will likely focus on the development of more sustainable and efficient synthetic protocols, aligning with the principles of green chemistry.

Key areas of investigation will include:

Catalytic Approaches: The exploration of novel catalytic systems could offer milder reaction conditions and higher selectivity, minimizing the formation of byproducts. This includes the investigation of both homogeneous and heterogeneous catalysts that can facilitate the chloromethylation process with greater efficiency.

Flow Chemistry: The application of continuous flow technologies presents an opportunity for a safer, more scalable, and highly controlled synthesis of this compound. nih.govunimi.it Flow reactors can enable precise control over reaction parameters, improve heat and mass transfer, and allow for the safe handling of reactive intermediates.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. chemistryworld.comresearchgate.net Future research could explore the potential of engineered enzymes to catalyze the selective functionalization of the piperidinone ring, offering a highly sustainable and stereoselective route to the target compound and its derivatives. nih.govacs.org

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Advanced Catalysis | Higher efficiency, selectivity, and milder conditions. | Development of novel metal-based and organocatalysts. |

| Green Reagents | Improved safety and reduced environmental impact. | Exploration of alternative, less hazardous chloromethylating agents. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in continuous flow systems. |

| Biocatalysis | High selectivity, sustainability, and mild reaction conditions. | Discovery and engineering of enzymes for targeted synthesis. |

Exploration of Novel Reactivity Patterns and Selectivities

The chloromethyl group at the 3-position of the piperidinone ring is a key functional handle that dictates the compound's reactivity. Future research will delve deeper into exploring the full potential of this reactive site to generate novel molecular scaffolds.

Anticipated research directions include:

Nucleophilic Substitution Reactions: A systematic investigation of a wide range of nucleophiles in substitution reactions with the chloromethyl group will enable the synthesis of a diverse library of 3-substituted-1-methylpiperidin-2-one derivatives. This will allow for the introduction of various functional groups, such as azides, cyanides, thiols, and amines, each serving as a gateway to further chemical transformations.

Computational Studies: In silico studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure and reactivity of this compound. mdpi.comnih.govresearchgate.netnih.govmdpi.com These computational models can help predict reaction outcomes, elucidate reaction mechanisms, and guide the rational design of new synthetic strategies.

Domino and Cascade Reactions: Designing one-pot multi-component reactions that utilize the reactivity of the chloromethyl group to initiate a cascade of bond-forming events is a promising area of research. researchgate.net Such reactions are highly atom-economical and can rapidly generate molecular complexity from simple starting materials.

Advanced Stereoselective Synthesis Methodologies

The 3-position of the piperidinone ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers. Given that the biological activity of chiral molecules is often dependent on their stereochemistry, the development of methods for the stereoselective synthesis of this compound is of paramount importance.

Future research in this area will likely focus on:

Asymmetric Catalysis: The use of chiral catalysts, including metal complexes and organocatalysts, to control the stereochemical outcome of the synthesis is a major research frontier. nih.govorganic-chemistry.orgresearchgate.netnih.govresearchgate.net This could involve the asymmetric alkylation of a precursor or a catalytic asymmetric chloromethylation reaction. nih.gov

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the piperidinone precursor can direct the stereoselective introduction of the chloromethyl group. Subsequent removal of the auxiliary would then yield the enantiomerically enriched product.

Organocatalysis: The development of small organic molecules as catalysts for asymmetric transformations has emerged as a powerful tool in organic synthesis. ekb.egnih.govmetu.edu.tr Future work could explore the use of chiral amines, Brønsted acids, or phase-transfer catalysts to achieve the enantioselective synthesis of this compound.

Broadening Applications in Diverse Chemical Disciplines

The versatility of this compound as a chemical building block suggests its potential for broad applications across various fields of chemistry.

Future research is expected to expand its utility in:

Q & A

Basic Research Question

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to detect impurities; retention time ~8.2 min .

- NMR spectroscopy : NMR signals at δ 3.8–4.2 ppm confirm the chloromethyl group; absence of δ 1.5–2.0 ppm peaks indicates no residual methylpiperidine .

- Stability testing : Store at –20°C under inert gas to prevent hydrolysis; monitor degradation via FTIR (loss of C-Cl stretch at 680 cm) .

How can mechanistic studies explain contradictory reactivity reports in nucleophilic substitutions involving this compound?

Advanced Research Question

Discrepancies in reactivity (e.g., with amines vs. thiols) may arise from:

- Steric effects : The lactam ring imposes torsional strain, hindering nucleophilic attack at the chloromethyl carbon .

- Solvent polarity : Protic solvents (e.g., methanol) stabilize transition states in SN2 mechanisms, while aprotic solvents favor SN1 pathways .

Use kinetic isotope effects (KIE) and DFT calculations (e.g., Gaussian09) to map energy barriers. For example, deuterated DMSO can distinguish between concerted vs. stepwise mechanisms .

What safety protocols are critical when handling this compound, given its structural analogs' toxicity profiles?

Basic Research Question

- Toxicity mitigation : Structural analogs (e.g., chloromethyl ketones) show moderate toxicity (LD ~550 mg/kg in rats) and reproductive risks . Use fume hoods and PPE (nitrile gloves, lab coats).

- Decomposition hazards : Thermal degradation releases HCl gas; conduct reactions in sealed systems with scrubbers .

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

How can computational modeling predict the biological activity of this compound derivatives?

Advanced Research Question

- QSAR models : Train datasets using descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability .

- Docking simulations : Target enzymes (e.g., acetylcholinesterase for neuroactive compounds) using AutoDock Vina; validate with IC assays .

- ADMET prediction : SwissADME or pkCSM tools assess metabolic stability and toxicity risks (e.g., CYP450 inhibition) .

Why do NMR spectra of this compound vary across literature reports, and how can these inconsistencies be addressed?

Advanced Research Question

Variations arise from:

- Tautomerism : The lactam ring may equilibrate between keto and enol forms, shifting NMR signals .

- Solvent effects : Deuterated chloroform vs. DMSO-d alters chemical shifts (e.g., δ 2.1 ppm in CDCl vs. δ 2.3 ppm in DMSO) .

Standardize conditions: Use CDCl at 25°C and report coupling constants ( ~8 Hz) .

What strategies resolve low yields in multi-step syntheses involving this compound?

Basic Research Question

- Intermediate purification : Isolate precursors via flash chromatography (hexane/ethyl acetate gradient) before chloromethylation .

- Protecting groups : Use Boc or Fmoc to shield the lactam nitrogen during alkylation steps .

- Catalytic optimization : Employ Pd/C or Ni catalysts for cross-couplings to reduce byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.